

Technical Guide: Physical Properties of 3-Ethyl-2,5-dimethyloctane

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Compound of Interest

Compound Name: **3-Ethyl-2,5-dimethyloctane**

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This technical guide provides a detailed overview of the known and comparative physical properties of the branched-chain alkane, **3-Ethyl-2,5-dimethyloctane**. Due to a lack of direct experimental data for this specific isomer, this document presents computed data alongside experimental values for structurally related C12H26 isomers to offer a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties for liquid hydrocarbons.

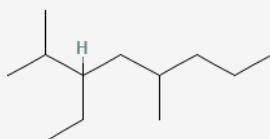
Data Presentation

The quantitative data for **3-Ethyl-2,5-dimethyloctane** and its isomers are summarized below. Direct experimental values for the target compound are not readily available in published literature; therefore, data for close structural isomers and the linear n-dodecane are provided for comparison.

Table 1: General Properties of **3-Ethyl-2,5-dimethyloctane**

Property	Value	Source
IUPAC Name	3-Ethyl-2,5-dimethyloctane	-
Molecular Formula	C ₁₂ H ₂₆	[1]
Molecular Weight	170.33 g/mol	Computed
CAS Number	62184-07-0	[2]

Chemical Structure

PubChem[\[1\]](#)Table 2: Comparative Physical Properties of C₁₂H₂₆ Isomers

Physical Property	3-Ethyl-2,5-dimethyloctane	3-Ethyl-2,7-dimethyloctane	n-Dodecane (Linear Isomer)
Boiling Point	Data not available	196 °C	216.2 °C
Melting Point	Data not available	-50.8 °C (estimate)	-9.6 °C
Density	Data not available	0.7546 g/cm ³	0.749 g/cm ³
Refractive Index	Data not available	1.4229	1.4216

Note: The boiling point of alkanes generally decreases with increased branching due to reduced surface area and weaker van der Waals forces.[\[3\]](#)[\[4\]](#) It can be inferred that the boiling point of **3-Ethyl-2,5-dimethyloctane** would be in a similar range to its isomer, 3-Ethyl-2,7-dimethyloctane, and lower than the straight-chain n-dodecane.

Experimental Protocols

The following sections detail standardized methodologies for determining the primary physical properties of liquid hydrocarbons like **3-Ethyl-2,5-dimethyloctane**.

Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[\[4\]](#)[\[5\]](#)

Apparatus:

- Thiele tube or oil bath setup
- Thermometer (-10 to 250 °C)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heat-resistant mineral oil or paraffin oil
- Heating source (e.g., Bunsen burner or hot plate)
- Stand and clamps

Procedure:

- Sample Preparation: A small amount (approximately 0.5 mL) of the liquid sample is placed into the small test tube.
- Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
- Capillary Tube Insertion: The capillary tube is placed inside the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[\[5\]](#)
- Heating: The entire assembly is clamped and immersed in the Thiele tube or oil bath, ensuring the sample is below the oil level. The setup is then heated gently.[\[6\]](#)

- Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[6]
- Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]
- Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Density Determination (Pycnometer Method)

This gravimetric method provides high-precision density measurements for liquids.[7][8]

Apparatus:

- Pycnometer (a glass flask with a specific, calibrated volume)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature bath
- Thermometer
- The liquid sample

Procedure:

- Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and weighed on the analytical balance. This mass is recorded as W1.[7]
- Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
- Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

- Final Weighing: The pycnometer is removed from the bath, dried, and weighed again. This mass is recorded as W2.
- Calibration with Water: The process is repeated using a reference liquid of known density, typically distilled water. The mass of the pycnometer filled with water is recorded as W3.
- Calculation: The density of the sample (ρ_{sample}) is calculated using the following formula:
$$\rho_{\text{sample}} = ((W2 - W1) / (W3 - W1)) * \rho_{\text{water}}$$
where ρ_{water} is the known density of water at the measurement temperature.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental property related to the composition and purity of a substance. The ASTM D1218 standard provides a detailed protocol for hydrocarbons.[\[9\]](#)[\[10\]](#)

Apparatus:

- Abbe refractometer (manual or digital)
- Constant temperature water circulator
- Light source (typically a sodium D-line source, 589 nm)
- Dropper or pipette
- The liquid sample
- Calibration standards (e.g., pure water, isoctane)

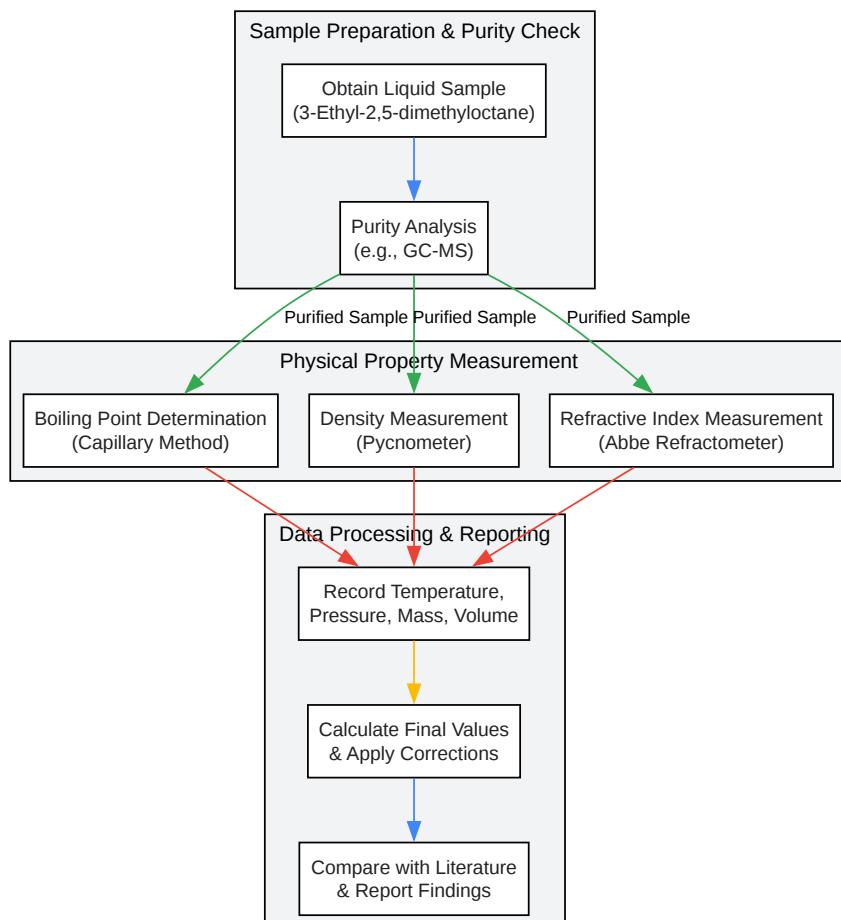
Procedure:

- Instrument Calibration: The refractometer is turned on and the prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue. The instrument is calibrated using a standard of known refractive index.
- Temperature Control: The constant temperature circulator is set to the desired measurement temperature (e.g., 20 °C) and connected to the refractometer prisms. Allow sufficient time for the temperature to stabilize.

- Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.[10]
- Measurement: The prisms are closed and locked. For a manual refractometer, the user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. Digital refractometers will provide a direct reading.
- Cleaning: After the measurement is recorded, the prisms are immediately cleaned to prevent residue from affecting subsequent measurements.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.



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Caption: Experimental workflow for physical property determination.

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